3-(methylamino)-1,2,4-triazin-5(4H)-one
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Overview
Description
3-methylamino-4H-[1,2,4]triazin-5-one is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The unique structure of 3-methylamino-4H-[1,2,4]triazin-5-one, which includes a triazine ring with a methylamino group, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylamino-4H-[1,2,4]triazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms in cyanuric chloride are replaced by methylamino groups .
Industrial Production Methods
Industrial production of 3-methylamino-4H-[1,2,4]triazin-5-one often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-methylamino-4H-[1,2,4]triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
3-methylamino-4H-[1,2,4]triazin-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methylamino-4H-[1,2,4]triazin-5-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-methylamino-4H-[1,2,4]triazin-5-one include other triazine derivatives such as:
- 3-methylthio-4-amino-1,6-dihydro-1,2,4-triazin-5-one
- 2-amino-4-morpholino-1,3,5-triazine
- Hexamethylmelamine .
Uniqueness
The uniqueness of 3-methylamino-4H-[1,2,4]triazin-5-one lies in its specific substitution pattern and the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6520-40-7 |
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Molecular Formula |
C4H6N4O |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
3-(methylamino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C4H6N4O/c1-5-4-7-3(9)2-6-8-4/h2H,1H3,(H2,5,7,8,9) |
InChI Key |
ZGGDNKAFGDTQKL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=CC(=O)N1 |
Origin of Product |
United States |
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